molecular formula C17H17N5O3 B2516567 N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide CAS No. 1465394-64-2

N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide

Cat. No.: B2516567
CAS No.: 1465394-64-2
M. Wt: 339.355
InChI Key: HGJBPRNTGZBKSQ-UHFFFAOYSA-N
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Description

N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative, which involves the nitration of a suitable pyridine precursor to introduce the nitro group.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the pyridine derivative with N-methylpropanamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce carboxylic acid groups.

Scientific Research Applications

N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways depend on the context of its use.

Comparison with Similar Compounds

N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide can be compared with similar compounds such as:

    N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.

    N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-isopropylpropanamide: Similar structure but with an isopropyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-3-[(4-cyano-3-nitropyridin-2-yl)amino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-21(12-13-5-3-2-4-6-13)15(23)8-10-20-17-16(22(24)25)14(11-18)7-9-19-17/h2-7,9H,8,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJBPRNTGZBKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCNC2=NC=CC(=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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